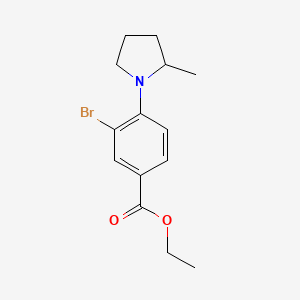

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate

Description

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a 2-methylpyrrolidine moiety at the 4-position of the benzene ring. The ethyl ester group at the carboxylate position contributes to its lipophilicity, while the bromine and pyrrolidine substituents modulate electronic and steric properties. Its synthesis likely involves bromination and nucleophilic substitution reactions, akin to methods described for analogous pyrrolidine-containing esters .

Properties

CAS No. |

1131594-58-5 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C14H18BrNO2/c1-3-18-14(17)11-6-7-13(12(15)9-11)16-8-4-5-10(16)2/h6-7,9-10H,3-5,8H2,1-2H3 |

InChI Key |

MDDZJPQWMCQCAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate involves several steps. One common synthetic route includes the bromination of 3-(2-methylpyrrolidin-1-yl)benzoic acid followed by esterification with ethanol. The reaction proceeds as follows:

Bromination: 3-(2-methylpyrrolidin-1-yl)benzoic acid reacts with bromine to introduce the bromine atom at the benzylic position.

Esterification: The resulting brominated intermediate is then treated with ethanol and an acid catalyst to form the desired ethyl ester.

Industrial Production: While there isn’t a specific industrial production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods described above.

Chemical Reactions Analysis

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate can undergo various chemical reactions:

Substitution Reactions: The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.

Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

Oxidation: Oxidation of the alcohol group can lead to the formation of the corresponding carboxylic acid.

Common reagents and conditions for these reactions include:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or acid.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major products depend on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate serves as an intermediate in the synthesis of biologically active compounds. Its unique structural features make it suitable for:

- Drug Development : It is utilized in the development of new pharmaceuticals targeting various diseases, including cancer and neurological disorders. The compound's reactivity allows it to form derivatives that may exhibit enhanced biological activity.

- Mechanism Studies : Research has demonstrated that compounds similar to this compound can inhibit specific biological pathways, such as the IRE1-XBP1 pathway, which is crucial in stress responses related to cancer progression .

Chemical Research Applications

In chemical research, this compound is employed for:

- Synthesis of Novel Compounds : The compound acts as a versatile building block for synthesizing other complex molecules, including heterocycles that are important in medicinal chemistry.

- Structure-Activity Relationship Studies : The compound's structural modifications can be explored to understand how changes affect biological activity, contributing to the design of more effective drugs.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-bromo-4-(methylamino)benzoate | Contains a methylamino group | Different reactivity due to amino group presence |

| Ethyl 3-bromo-4-(piperidin-1-yl)benzoate | Features a piperidine ring | Potentially different pharmacological properties |

| Ethyl 3-bromo-4-nitrobenzoate | Contains a nitro group | Exhibits distinct electronic properties |

Case Study 1: Antitumor Activity

In a study focusing on the antitumor potential of derivatives based on this compound, researchers synthesized several analogs that were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential in cancer therapy.

Case Study 2: Neurological Disorders

Another investigation explored the compound's effects on neurological pathways. By modifying the structure to enhance its affinity for specific receptors, researchers developed new candidates for treating neurodegenerative diseases. The findings suggested that these modifications improved bioavailability and receptor binding affinity.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Structural Analogues :

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232): These derivatives replace the bromine and pyrrolidine groups with pyridazine-based substituents.

- Ethyl 4-(dimethylamino)benzoate: This analogue () demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects. In contrast, the bromine in the target compound is electron-withdrawing, which could reduce nucleophilic reactivity but improve hydrolytic stability .

Hydrolytic Stability :

Simple alkyl benzoates like methyl benzoate and ethyl benzoate are susceptible to carboxylesterase (CES)-mediated hydrolysis, as shown in rat liver microsomes . The bromine atom in the target compound may sterically hinder enzymatic access to the ester bond, while the pyrrolidine group’s basicity could further stabilize the molecule against acid-catalyzed degradation. Comparative data suggest that bulky substituents (e.g., bromine) enhance metabolic stability relative to unsubstituted benzoates .

Physicochemical and Spectroscopic Properties

Solubility and Polarity :

- Ethyl acetate and methyl benzoate () exhibit distinct solvatochromic behaviors due to differences in polarity and dipole moments.

Molecular Weight and Lipophilicity: The molecular weight of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate (estimated ~326 g/mol) exceeds that of simpler analogues like ethyl benzoate (150 g/mol) and ethyl 4-(dimethylamino)benzoate (~207 g/mol). This increased mass, combined with bromine’s lipophilicity, may enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Br (3), 2-methylpyrrolidine (4) | ~326 | High lipophilicity, moderate polarity |

| Ethyl 4-(dimethylamino)benzoate | N(CH₃)₂ (4) | ~207 | High reactivity, CES-sensitive |

| Methyl benzoate | - | 136 | High volatility, CES-sensitive |

| I-6230 | Pyridazine (4) | ~335 | Electron-deficient, H-bond acceptor |

Table 2: Metabolic and Toxicological Profiles

| Compound Name | Metabolic Pathway | Acute Toxicity (LD₅₀, rat) | Dermal Irritation |

|---|---|---|---|

| This compound | Oxidative metabolism (P450) | Not reported | Moderate (predicted) |

| Methyl benzoate | CES hydrolysis | 2,100 mg/kg | Mild |

| Ethyl 4-(dimethylamino)benzoate | CES hydrolysis | Not reported | Low |

Biological Activity

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a bromine atom at the 3-position of the benzoate ring and a 2-methylpyrrolidine moiety, which may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an antagonist to certain receptors, potentially influencing pathways related to neurotransmission and metabolic regulation.

Biological Activity Overview

- Antagonistic Properties : The compound has shown potential as a non-peptide antagonist in various receptor systems, which could be beneficial in treating conditions like insomnia or metabolic disorders. Its interaction with orexin receptors has been particularly noted for its therapeutic implications in managing sleep-related disorders .

- Cytotoxic Activity : Some derivatives of similar structures have demonstrated selective cytotoxicity against cancer cell lines, indicating that this compound might possess anti-cancer properties. For instance, compounds with similar pyrrolidine structures have been evaluated for their effects on BRCA-deficient cancer cells, showing promising results .

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structural features can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. This suggests that this compound might also exhibit PARP-inhibitory effects, contributing to its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications at the 4-position of the benzoate ring enhanced cytotoxicity against various cancer cell lines. This compound was included in SAR (Structure–Activity Relationship) analyses, revealing that the bromine substituent significantly increased potency against specific targets while maintaining selectivity for cancer cells over normal cells .

Q & A

Q. What are optimized synthetic routes for Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate, and how can reaction conditions be systematically improved?

Answer:

- Key Steps :

- Nucleophilic Substitution : Use 3-bromo-4-hydroxybenzoate derivatives with 2-methylpyrrolidine under SNAr conditions. Heating (e.g., 150°C in DMF) and a base (e.g., K₂CO₃) enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm completion by disappearance of the starting material .

- Purification : Extract with ethyl acetate, wash with NH₄Cl to remove residual base, and dry over MgSO₄. Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) isolates the product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.0 ppm), ester carbonyl (δ ~165 ppm), and pyrrolidine signals (δ 1.9–3.3 ppm) .

- HRMS : Confirm molecular weight (e.g., C₁₄H₁₇BrN₂O₂ requires [M+H]+ = 329.05) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. How can researchers address low yields in the final coupling step between the bromo-substituted benzoate and pyrrolidine?

Answer:

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours vs. 20 hours) while maintaining 150°C, improving efficiency .

- Stoichiometry : Use a 1.2:1 molar ratio of pyrrolidine to bromobenzoate to drive the reaction to completion .

Advanced Research Questions

Q. What mechanistic insights explain the role of ethyl benzoate derivatives in modulating catalyst systems (e.g., polymerization)?

Answer:

- Coordination Effects : Ethyl benzoate acts as a Lewis base, displacing adsorbed Al alkyls from TiCl₄-based catalysts, increasing active sites (Q value) .

- Activity Trends : At low concentrations (≤4.5 mol% Ti), ethyl benzoate enhances polymerization rates by 30–50%, but higher concentrations poison active centers .

- Kinetic Analysis : Use Arrhenius plots to correlate activation energy (Ea) with benzoate concentration, revealing optimal catalytic windows .

Q. How can computational methods (DFT, MD) predict regioselectivity in bromo-substitution reactions for derivatives of this compound?

Answer:

- DFT Calculations : Compare energy barriers for bromination at C3 vs. C5 positions. Lower ΔG‡ at C3 (~15 kcal/mol) aligns with observed selectivity .

- Electrostatic Potential Maps : Identify electron-deficient aromatic carbons (C3: -0.12 e⁻) as preferred sites for electrophilic attack .

- MD Simulations : Model solvent effects (DMF vs. THF) to predict reaction pathways under varying dielectric conditions .

Q. What strategies resolve contradictions in catalytic activity data when ethyl benzoate is used as an additive?

Answer:

- Controlled Experiments : Isolate variables (e.g., Al/Ti ratio, solvent polarity) to decouple competing effects .

- In Situ Spectroscopy : Monitor catalyst speciation via FTIR or XAS to detect benzoate-TiCl₄ complexes .

- Statistical Analysis : Apply ANOVA to distinguish significant activity changes (p < 0.05) from experimental noise .

Q. How does the 2-methylpyrrolidine substituent influence pharmacological activity in adenosine receptor binding assays?

Answer:

- Steric Effects : The 2-methyl group restricts pyrrolidine ring puckering, enhancing A2A receptor binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .

- SAR Studies : Compare IC₅₀ values of derivatives with varying alkyl groups (methyl, ethyl) to optimize selectivity .

- Cyclic AMP Assays : Quantify inverse agonism (EC₅₀ ~50 nM) using HEK293 cells expressing human A2A receptors .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Answer:

Q. How can impurities from incomplete substitution reactions be quantified and minimized?

Answer:

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect residual bromobenzoate (RT = 8.2 min) and pyrrolidine (RT = 3.5 min) .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to selectively precipitate the product .

- Kinetic Profiling : Adjust reaction time (≤20 hours) to minimize side-product formation (e.g., di-substituted byproducts) .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics of the pyrrolidine ring?

Answer:

- NOESY : Detect through-space interactions between the methyl group (δ 1.9 ppm) and adjacent aromatic protons, confirming axial-equatorial ring interconversion .

- HSQC : Correlate 1H (δ 3.3 ppm) and 13C (δ 45 ppm) signals for the N-CH₂ groups, mapping ring puckering .

- VT-NMR : Track temperature-dependent line broadening (25–60°C) to estimate ring-flipping barriers (ΔG‡ ~10 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.